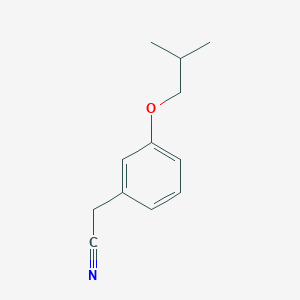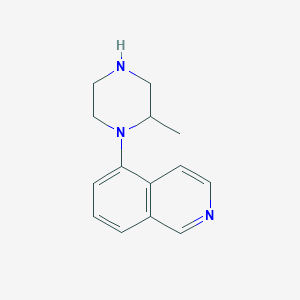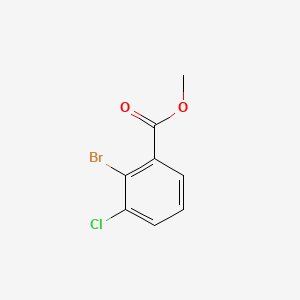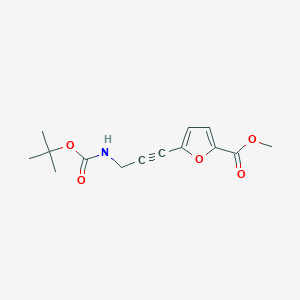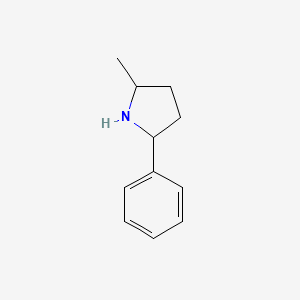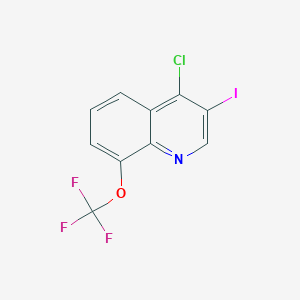
4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline
Übersicht
Beschreibung
“4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4ClF3INO . It is used in the field of pharmaceuticals, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” consists of a quinoline core with a chlorine atom at the 4th position, an iodine atom at the 3rd position, and a trifluoromethoxy group at the 8th position .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” are primarily centered around the trifluoromethoxylation of arenes and heteroarenes . This reaction is a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis of Quinolinecarboxylic Acids : 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is utilized in the synthesis of quinolinecarboxylic acids, where the trifluoromethyl group is introduced either by deoxygenative fluorination or by displacement of ring-bound halogens. This process aids in the preparation of a variety of substituted quinolines with potential applications in drug design and development (Cottet et al., 2003).
Structural Studies of Isomeric Compounds : The crystal structures of isomeric compounds of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline were analyzed, revealing the importance of cage-type and π-quinoline interactions. These findings can provide valuable insights into the molecular design of quinoline-based compounds with specific properties (de Souza et al., 2015).
Directed Ortho-Lithiation : This compound participates in the directed ortho-lithiation of chloroquinolines, which leads to the versatile functionalization of the quinoline ring and the synthesis of a variety of disubstituted quinolines. This methodology is crucial for the creation of complex molecular architectures in pharmaceuticals (Marsais et al., 2009).
Chemical Interaction and Stability
Reaction with Nitrogen-centered Nucleophiles : Research on the reaction of polyfluorinated quinolines, including 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, with nitrogen-centered nucleophiles has led to the creation of novel quinoline derivatives. These derivatives are vital for further pharmaceutical research and development (Safina et al., 2009).
Study of Quinolinium and Quinoline Rings : Investigations into the quinolinium and quinoline rings of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline derivatives have uncovered the formation of cationic units and chain structures through hydrogen bonds and π–π stacking interactions. This research can contribute to the understanding of molecular stability and assembly in chemical systems (Wu et al., 2011).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” include acute toxicity when ingested (H302) and eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and if swallowed, call a poison center/doctor if you feel unwell (P301 + P312 + P330) .
Zukünftige Richtungen
The future directions in the research and application of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” could involve the development of more efficient and scalable methods for the synthesis of trifluoromethoxylated compounds . This is especially important given the increasing importance of trifluoromethoxylated compounds in pharmaceuticals, agrochemicals, and material sciences .
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-8-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3INO/c11-8-5-2-1-3-7(17-10(12,13)14)9(5)16-4-6(8)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSJADKDISAJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





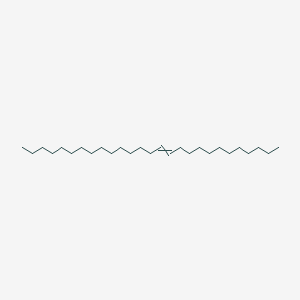
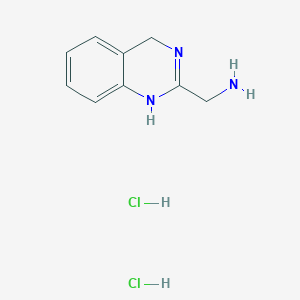
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
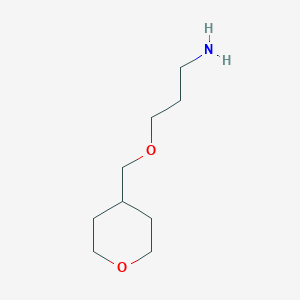
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)
